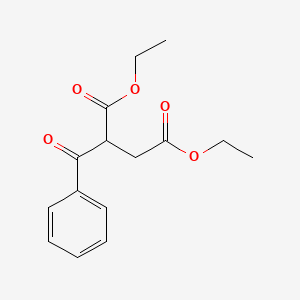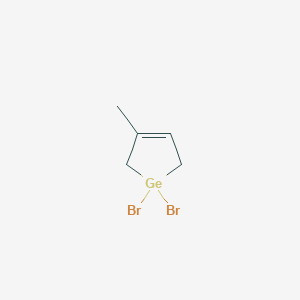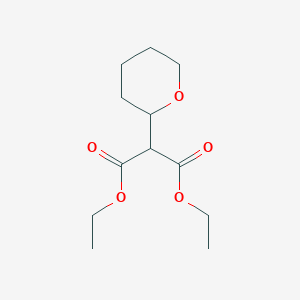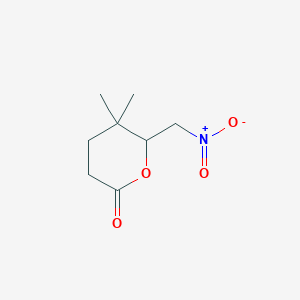
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2h-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the nitration of 5,5-dimethyltetrahydro-2H-pyran-2-one. The reaction typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-5,6-dimethyl-2H-pyran-2-one
- Tetrahydro-6,6-dimethyl-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-6-methyl-
Uniqueness
5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one is unique due to the presence of both the nitromethyl and dimethyl groups on the pyranone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
6288-60-4 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5,5-dimethyl-6-(nitromethyl)oxan-2-one |
InChI |
InChI=1S/C8H13NO4/c1-8(2)4-3-7(10)13-6(8)5-9(11)12/h6H,3-5H2,1-2H3 |
InChI Key |
GCSFGAHTEKGJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)OC1C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



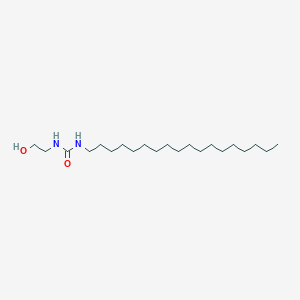

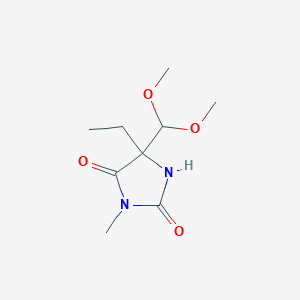
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
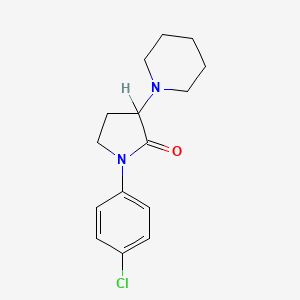
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
